molecular formula C17H8BrFN2O3 B2596391 6-bromo-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 892755-39-4

6-bromo-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

Cat. No.: B2596391
CAS No.: 892755-39-4
M. Wt: 387.164
InChI Key: WHNKMJFQQKDRIX-UHFFFAOYSA-N
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Description

6-Bromo-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a chromenone core, which is a benzopyran derivative, substituted with a bromo group and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one typically involves multi-step organic reactions. One common method starts with the bromination of 2H-chromen-2-one to introduce the bromo substituent. This is followed by the formation of the oxadiazole ring through cyclization reactions involving appropriate precursors such as hydrazides and carboxylic acids under dehydrating conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine for bromination, hydrazides for oxadiazole formation, and various nucleophiles for substitution reactions. Typical conditions involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper salts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromo substituent .

Scientific Research Applications

6-Bromo-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one involves its interaction with specific molecular targets. The oxadiazole ring and the chromenone core can bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cancer cell proliferation or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-fluoro-3-methoxybenzaldehyde
  • 1-Bromo-3-fluorobenzene
  • 3-Bromo-2H-chromen-2-one

Uniqueness

What sets 6-bromo-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one apart from similar compounds is its combination of a bromo-substituted chromenone core with an oxadiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

6-bromo-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8BrFN2O3/c18-10-5-6-14-9(7-10)8-12(17(22)23-14)16-20-15(21-24-16)11-3-1-2-4-13(11)19/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHNKMJFQQKDRIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)C3=CC4=C(C=CC(=C4)Br)OC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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